molecular formula C8H16N2O4 B10797135 Nepsilon-(1-Carboxymethyl)-L-lysine-d3

Nepsilon-(1-Carboxymethyl)-L-lysine-d3

Cat. No.: B10797135
M. Wt: 207.24 g/mol
InChI Key: NUXSIDPKKIEIMI-SASOZDAZSA-N
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Description

Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product (AGE). This compound is often used in scientific research to study the effects of glycation on proteins and its implications in various diseases, including diabetes, Alzheimer’s disease, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nepsilon-(1-Carboxymethyl)-L-lysine-d3 can be synthesized through the nonenzymatic glycation of lysine residues. The process involves the reaction of lysine with reducing sugars under controlled conditions to form the glycation product . The deuterated form is achieved by incorporating deuterium atoms into the lysine molecule before the glycation reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using advanced glycation techniques. The process is optimized for high yield and purity, often employing liquid chromatography and mass spectrometry for purification and verification .

Chemical Reactions Analysis

Types of Reactions

Nepsilon-(1-Carboxymethyl)-L-lysine-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed to understand the compound’s behavior under different conditions .

Scientific Research Applications

Nepsilon-(1-Carboxymethyl)-L-lysine-d3 has a wide range of applications in scientific research:

Mechanism of Action

Nepsilon-(1-Carboxymethyl)-L-lysine-d3 exerts its effects primarily through the formation of advanced glycation end products (AGEs). These AGEs interact with the receptor for AGEs (RAGE), initiating signaling cascades that involve the activation of pathways such as NF-κB and MAPKs. This interaction can lead to various cellular responses, including inflammation, oxidative stress, and altered gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nepsilon-(1-Carboxymethyl)-L-lysine-d3 is unique due to its deuterated nature, which allows for more precise studies using mass spectrometry and other analytical techniques. This makes it particularly valuable in research focused on understanding the detailed mechanisms of glycation and its effects on proteins .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

207.24 g/mol

IUPAC Name

(2S)-2-amino-6-(carboxymethylamino)-2,6,6-trideuteriohexanoic acid

InChI

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i4D2,6D

InChI Key

NUXSIDPKKIEIMI-SASOZDAZSA-N

Isomeric SMILES

[2H][C@](CCCC([2H])([2H])NCC(=O)O)(C(=O)O)N

Canonical SMILES

C(CCNCC(=O)O)CC(C(=O)O)N

Origin of Product

United States

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